3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrazine derivatives, followed by their coupling through appropriate linkers.
Oxazole Synthesis: The oxazole ring can be synthesized via cyclization reactions involving 1,3-dicarbonyl compounds and amides under acidic or basic conditions.
Pyrazine Synthesis: Pyrazine derivatives can be prepared through condensation reactions of 1,2-diamines with 1,2-dicarbonyl compounds.
Coupling Reaction: The final step involves coupling the oxazole and pyrazine derivatives through a pyrrolidine linker, which can be achieved using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]propan-1-one
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one lies in its specific combination of functional groups and structural motifs, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)3-4-16(21)20-8-5-13(10-20)22-15-9-17-6-7-18-15/h6-7,9,13H,3-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHKWXFJLDLSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.